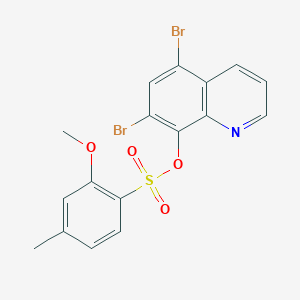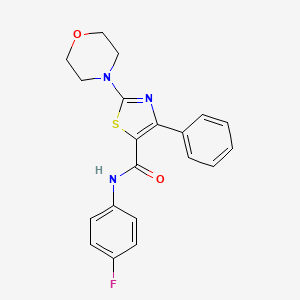
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, a methoxy group at the 8th position, and a 2-methoxy-4-methylbenzenesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation and methoxylation reactions. One common method involves the treatment of 5,7-dibromoquinolin-8-ol with sodium hydroxide and methyl iodide to introduce the methoxy group . The resulting intermediate is then reacted with 2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation and Reduction Reactions: Formation of quinoline N-oxides or reduced quinoline derivatives.
Hydrolysis: Formation of quinoline derivatives with free hydroxyl groups.
科学研究应用
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The bromine atoms and quinoline ring play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5,7-Dibromo-2-methyl-8-quinolinol: Similar structure but lacks the sulfonate group.
5,7-Dibromo-8-hydroxyquinoline: Similar structure but has a hydroxyl group instead of a methoxy group.
2,5-Dibromo-4-methylpyridine: Contains bromine atoms and a methyl group but has a pyridine ring instead of a quinoline ring.
Uniqueness
5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate is unique due to the presence of both bromine atoms and the 2-methoxy-4-methylbenzenesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C17H13Br2NO4S |
|---|---|
分子量 |
487.2 g/mol |
IUPAC 名称 |
(5,7-dibromoquinolin-8-yl) 2-methoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H13Br2NO4S/c1-10-5-6-15(14(8-10)23-2)25(21,22)24-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 |
InChI 键 |
CNWHFWYMUNBZRI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methylbenzamide](/img/structure/B15110094.png)
![3-(4-Bromophenyl)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B15110103.png)

![4-[5-(2-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110136.png)
![N-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)guanidine sulfate](/img/structure/B15110143.png)
![5-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15110148.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B15110162.png)
![N-{5-[(furan-2-ylcarbonyl)amino]-2-methoxyphenyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B15110171.png)

![N-butyl-6-imino-11-methyl-2-oxo-7-[(pyridin-4-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15110178.png)

![N-(3,4-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B15110190.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)pyrrolidine-2,3-dione](/img/structure/B15110194.png)
